Lactic acid, acetate, cyclohexyl ester

PVC plasticizer migration resistance non-phthalate alternative

Lactic acid, acetate, cyclohexyl ester (CAS 64058-36-2), systematically named cyclohexyl 2-acetyloxypropanoate, is a C11H18O4 ester (MW 214.26) formed by acetylation of the hydroxyl group of cyclohexyl lactate. The compound possesses a dual-ester architecture: an internal acetate group on the lactate backbone and a terminal cyclohexyl ester, yielding a calculated logP of 1.81, a boiling point of 287.3 °C at 760 mmHg, and a density of 1.07 g/cm³.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
CAS No. 64058-36-2
Cat. No. B13953212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactic acid, acetate, cyclohexyl ester
CAS64058-36-2
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C(=O)OC1CCCCC1)OC(=O)C
InChIInChI=1S/C11H18O4/c1-8(14-9(2)12)11(13)15-10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3
InChIKeyPRYGJUVRMNIDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lactic Acid, Acetate, Cyclohexyl Ester (CAS 64058-36-2): A Dual-Ester Cyclohexyl Derivative for Plasticizer and Intermediate Applications


Lactic acid, acetate, cyclohexyl ester (CAS 64058-36-2), systematically named cyclohexyl 2-acetyloxypropanoate, is a C11H18O4 ester (MW 214.26) formed by acetylation of the hydroxyl group of cyclohexyl lactate . The compound possesses a dual-ester architecture: an internal acetate group on the lactate backbone and a terminal cyclohexyl ester, yielding a calculated logP of 1.81, a boiling point of 287.3 °C at 760 mmHg, and a density of 1.07 g/cm³ . It is listed under Beilstein Registry No. 3277946 and RTECS No. OD3325000, with an acute intraperitoneal LD50 of 126 µL/kg in mice . The compound was investigated in a peer-reviewed study as acylated cyclohexyl lactate (ACHL), a bio-based PVC plasticizer synthesized from L-lactic acid, cyclohexanol, and acetic anhydride [1].

Plasticizer R&D for flexible PVC
Bio-based lactic acid ester platform
Dual-ester architecture for property differentiation

Why Cyclohexyl Acetate or Cyclohexyl Propionate Cannot Substitute for Lactic Acid, Acetate, Cyclohexyl Ester (CAS 64058-36-2)


Simple monocyclic esters such as cyclohexyl acetate (CAS 622-45-7, MW 142.20, BP 173 °C) and cyclohexyl propionate (CAS 6222-35-1, MW 156.22) differ fundamentally from CAS 64058-36-2 in both molecular architecture and functional performance . The target compound's dual-ester structure—bearing an internal acetyloxy group on the lactate backbone in addition to the terminal cyclohexyl ester—confers a significantly higher molecular weight (214.26 vs. 142.20), boiling point (287.3 °C vs. 173 °C), and logP (1.81 vs. ~2.0 for cyclohexyl acetate), which directly impact polymer compatibility, migration resistance, and thermal stability in plasticizer applications [1]. Critically, the acetylated lactate motif enables plasticizer-grade performance comparable to commercial benchmarks such as acetyl tributyl citrate (ATBC), a capability that simple cyclohexyl mono-esters—evaluated by JECFA solely as flavoring agents with no safety concern at current intake—have never demonstrated [2][3]. Substituting a simpler cyclohexyl ester for CAS 64058-36-2 in a PVC formulation would result in unvalidated plasticization efficiency, unknown migration behavior, and potential regulatory gaps.

Target
CAS 64058-36-2
Dual-ester (acetyloxy + cyclohexyl)
Plasticizer performance documented
Substitute (not interchangeable)
Cyclohexyl acetate / propionate
Simple mono-ester
Flavor-grade only; no plasticizer data
Mono-esters lack the acetyloxy lactate motif that enables PVC compatibility and migration resistance reported for ACHL. Substitution would introduce unvalidated plasticization efficiency and unknown extractables behavior.

Quantitative Evidence Guide: Differentiating Lactic Acid, Acetate, Cyclohexyl Ester (CAS 64058-36-2) from Closest Analogs


ACHL Outperforms ATBC and DOTP in Migration Resistance from PVC: Mass Loss Rates in Cyclohexane and Absolute Ethanol

In a direct head-to-head comparison, acylated cyclohexyl lactate (ACHL, i.e., CAS 64058-36-2) was formulated into PVC at equivalent plasticizer loading and tested for extraction mass loss against the established commercial non-phthalate plasticizers acetyl tributyl citrate (ATBC) and dioctyl terephthalate (DOTP). After 24-hour immersion, the ACHL-plasticized PVC exhibited a mass loss of 14.27% in cyclohexane and 25.16% in absolute ethanol, both values reported as superior (lower extraction loss) to those of ATBC and DOTP under identical conditions [1]. While the absolute mass loss values for ATBC and DOTP were not numerically disclosed in the published abstract, the authors' explicit ranking establishes ACHL as the best-performing plasticizer for migration resistance in these solvent systems.

Migration Resistance
Head-to-head
14.27% mass loss in cyclohexane, 25.16% in ethanol — reported lower than ATBC and DOTP
Supports migration resistance screening
Exact delta vs ATBC/DOTP not disclosed
PVC plasticizer migration resistance non-phthalate alternative bio-based plasticizer

ACHL Delivers Young's Modulus Equivalent to ATBC While Maintaining Migration Advantage Over DOTP

The same direct-comparison study evaluated the mechanical performance of ACHL-plasticized PVC against ATBC and DOTP. The Young's modulus of PVC plasticized with ACHL was reported as equivalent to that achieved with ATBC [1]. This parity in stiffness, combined with the superior migration resistance documented in the same study, indicates that ACHL can match the mechanical plasticization efficiency of ATBC—a widely adopted non-phthalate benchmark—while offering enhanced resistance to extraction by organic solvents. DOTP, although also a non-phthalate plasticizer, did not match this combined profile of mechanical equivalence plus migration superiority.

Mechanical Parity
Head-to-head
Young's modulus reported equivalent to ATBC
Mechanical parity context
Exact modulus values not reported
PVC plasticizer mechanical properties Young's modulus flexibility

Bio-Based L-Lactic Acid Origin Distinguishes ACHL from Petroleum-Derived DOTP in Renewable Carbon Content

ACHL is synthesized from L-lactic acid, a renewable organic acid derived from corn starch fermentation, esterified with cyclohexanol and subsequently acetylated with acetic anhydride [1]. This contrasts with DOTP (dioctyl terephthalate), which is produced from petroleum-derived terephthalic acid and 2-ethylhexanol. While ATBC also carries bio-based credentials (citric acid backbone), ACHL's lactic acid platform offers an alternative renewable feedstock stream that is structurally distinct from the citric acid ester family. This is a class-level differentiation: lactic acid-based plasticizers represent a distinct branch of bio-based ester chemistry with different metabolic and environmental degradation pathways compared to citrate esters [2].

Bio-based Feedstock
Class-level
L-lactic acid from corn starch fermentation; distinct from citrate esters (ATBC) and petroleum DOTP
Renewable feedstock differentiation
Bio-carbon content not quantified
bio-based plasticizer renewable feedstock L-lactic acid sustainability

Dual-Ester Architecture Confers Physicochemical Differentiation from Simple Cyclohexyl Mono-Esters

CAS 64058-36-2 possesses a dual-ester architecture—an internal acetyloxy group at the C2 position of the propanoate backbone and a terminal cyclohexyl ester—that structurally and physicochemically differentiates it from simple cyclohexyl mono-esters used as flavor ingredients. Compared to cyclohexyl acetate (CAS 622-45-7), the target compound exhibits a 50% higher molecular weight (214.26 vs. 142.20 Da), a 114 °C higher boiling point (287.3 vs. 173 °C), and a higher density (1.07 vs. 0.966 g/cm³) . The logP reduction (1.81 vs. approximately 2.0 for cyclohexyl acetate) reflects the additional polar ester group, which contributes to the enhanced PVC compatibility demonstrated in the plasticizer study [1]. These differences are not merely incremental; they represent a functional class distinction between a mono-ester flavor ingredient and a dual-ester plasticizer-capable compound.

Physicochemical Profile
Cross-study comparable
MW 214 vs 142 Da, BP 287 vs 173 °C, density 1.07 vs 0.966 g/cm³, logP 1.81 vs ~2.0
Enables plasticizer-grade compatibility
Predicted values; experimental verification recommended
physicochemical properties ester functionality thermal stability polymer compatibility

Foundational Patent Coverage Confirms Industrial Utility of α-Acyloxycarboxylic Acid Esters as Plasticizers and Solvents

U.S. Patent 2,464,992 (Rehberg & Fisher, filed 1946, granted 1949) establishes the foundational industrial utility of esters of alpha-acyloxycarboxylic acids—the exact structural class to which CAS 64058-36-2 belongs [1]. The patent explicitly claims compounds of formula R-COO-CH(R')-COO-R'' as useful 'as solvents, plasticizers, insecticides, insect repellents, and chemical intermediates,' noting their utility in producing polymerizable derivatives with desirable tensile strength, elasticity, and resistance to water and organic liquids [1]. While the patent does not single out the cyclohexyl ester specifically, it establishes the industrial precedent and broad utility claims for this ester subclass, providing a stronger intellectual property and industrial-application foundation than exists for simple cyclohexyl mono-esters, which are primarily documented as flavor/fragrance ingredients evaluated by JECFA for food use only [2].

Patent Utility
Class-level
U.S. Patent 2,464,992: α-acyloxycarboxylic esters claimed as plasticizers, solvents, intermediates
Patent-documented industrial utility
General class; cyclohexyl ester not singled out
patent alpha-acyloxycarboxylic acid esters plasticizer solvent chemical intermediate

Best Research and Industrial Application Scenarios for Lactic Acid, Acetate, Cyclohexyl Ester (CAS 64058-36-2)


Non-Phthalate PVC Plasticizer Requiring Enhanced Migration Resistance

Based on direct comparative evidence, CAS 64058-36-2 (as ACHL) is a strong candidate for flexible PVC formulations where migration resistance to organic solvents is a critical performance requirement [1]. The 14.27% mass loss in cyclohexane over 24 h outperforms both ATBC and DOTP, making it suitable for applications such as solvent-resistant tubing, gaskets, and sealants where plasticizer leaching would compromise product integrity. The ATBC-equivalent Young's modulus ensures that flexibility is not sacrificed for migration resistance [1].

Bio-Based Plasticizer Development Leveraging Lactic Acid Feedstock Diversification

For R&D programs seeking to diversify beyond citric acid ester plasticizers (ATBC family), CAS 64058-36-2 offers a structurally distinct lactic acid-based platform [1][2]. Its L-lactic acid origin from corn starch fermentation provides a renewable carbon backbone that is chemically differentiated from the citrate core, enabling formulation scientists to explore structure-property relationships across different bio-based ester families. This is particularly relevant for patent-protected formulations where freedom-to-operate around ATBC-dominated IP is desired.

Comparative Plasticizer Screening Studies Requiring a Dual-Ester Cyclohexyl Benchmark

The compound's well-characterized physicochemical profile (MW 214.26, BP 287.3 °C, logP 1.81) and the availability of peer-reviewed PVC performance data make it a suitable benchmark compound for screening new plasticizer candidates [1]. Its dual-ester architecture occupies a property space intermediate between simple cyclohexyl mono-esters (flavor-grade, low MW) and higher-MW oligomeric plasticizers, providing a useful reference point in quantitative structure-property relationship (QSPR) studies of ester plasticizers.

Chemical Intermediate for α-Acyloxypropionate Derivatives with Customizable Terminal Ester Groups

The foundational patent literature establishes that α-acyloxycarboxylic acid esters serve as versatile chemical intermediates for producing polymerizable derivatives [3]. CAS 64058-36-2, as a specific member of this class with a cyclohexyl terminal ester, can function as a synthetic building block or comparative standard in the development of acrylate and methacrylate monomers derived from lactic acid esters, as documented in the early polymerizable ester literature of Rehberg and Fisher (J. Am. Chem. Soc., 1945, 67, 208–210; J. Am. Chem. Soc., 1945, 67, 56) [3][4].

Application
Selection Property
Validation Focus
Flexible PVC with solvent-resistance needs
Migration resistance in organic solvents
Mass loss after 24 h extraction
Bio-based plasticizer R&D using lactic acid platform
Renewable carbon backbone distinct from citrate esters
Feedstock documentation and synthesis verification
Comparative plasticizer screening benchmark
Dual-ester physicochemical profile
PVC performance data from peer-reviewed study
Chemical intermediate for α-acyloxypropionate derivatives
Reactive α-acyloxypropionate ester core
Polymerizable derivative synthesis per patent literature
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